molecular formula C28H61NO4S B13775952 1-Octacosanol, hydrogen sulfate, ammonium salt CAS No. 71317-55-0

1-Octacosanol, hydrogen sulfate, ammonium salt

Cat. No.: B13775952
CAS No.: 71317-55-0
M. Wt: 507.9 g/mol
InChI Key: DLKHXEKCNNFQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Octacosanol, hydrogen sulfate, ammonium salt is a chemical compound derived from 1-Octacosanol, a straight-chain aliphatic 28-carbon fatty alcohol. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

The preparation of 1-Octacosanol, hydrogen sulfate, ammonium salt involves the reaction of 1-Octacosanol with sulfuric acid to form the hydrogen sulfate ester, followed by neutralization with ammonium hydroxide to yield the ammonium salt. The synthetic route can be summarized as follows:

    Esterification: 1-Octacosanol reacts with sulfuric acid under controlled conditions to form 1-Octacosanol hydrogen sulfate.

    Neutralization: The resulting ester is then neutralized with ammonium hydroxide to produce the ammonium salt.

Industrial production methods typically involve large-scale esterification and neutralization processes, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

1-Octacosanol, hydrogen sulfate, ammonium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it back to 1-Octacosanol.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Octacosanol, hydrogen sulfate, ammonium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: Studies have shown its potential in modulating biological pathways and cellular functions.

    Medicine: It has been investigated for its cholesterol-lowering effects and potential therapeutic benefits in cardiovascular diseases.

    Industry: This compound is used in the formulation of various industrial products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 1-Octacosanol, hydrogen sulfate, ammonium salt involves its interaction with cellular membranes and enzymes. It is believed to modulate lipid metabolism and influence the activity of enzymes involved in cholesterol biosynthesis. The molecular targets and pathways include the inhibition of HMG-CoA reductase, leading to reduced cholesterol levels.

Comparison with Similar Compounds

1-Octacosanol, hydrogen sulfate, ammonium salt can be compared with other quaternary ammonium salts like tetrabutylammonium hydrogen sulfate. While both compounds share similar structural features, this compound is unique due to its long aliphatic chain, which imparts distinct physicochemical properties and biological activities.

Similar compounds include:

  • Tetrabutylammonium hydrogen sulfate
  • Tetra-n-butylammonium hydrogen sulfate

These compounds are also used in various industrial and research applications but differ in their specific uses and properties.

Properties

CAS No.

71317-55-0

Molecular Formula

C28H61NO4S

Molecular Weight

507.9 g/mol

IUPAC Name

azane;octacosyl hydrogen sulfate

InChI

InChI=1S/C28H58O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-32-33(29,30)31;/h2-28H2,1H3,(H,29,30,31);1H3

InChI Key

DLKHXEKCNNFQMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.